2-Benzylaziridine

Vue d'ensemble

Description

Synthesis Analysis

2-Benzylaziridine and its derivatives can be synthesized through various methods, including photoredox and nickel-catalyzed cross-coupling reactions. For instance, the regioselective cross-coupling of 2-arylaziridines and potassium benzyltrifluoroborates under dual photoredox/nickel catalysis has been demonstrated, yielding diversely substituted β-substituted amines in generally good yields due to high functional group tolerance and exclusive regioselectivity (Xiao-Ye Yu et al., 2018).

Molecular Structure Analysis

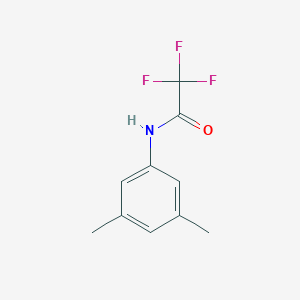

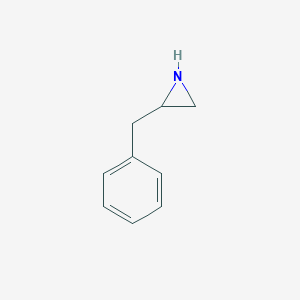

The molecular structure of this compound is characterized by its three-membered aziridine ring, which imparts significant strain to the molecule, influencing its reactivity and chemical properties. Techniques such as X-ray crystallography have been employed to determine the structures of aziridine derivatives, providing insights into their geometric configurations and electronic properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including ring-opening, N-alkylation, and cyclization reactions. These reactions are often leveraged to synthesize complex nitrogen-containing compounds, including β-amino acids and benzodiazepine derivatives (Jinyao Wang et al., 2008). The presence of the benzyl group adjacent to the aziridine nitrogen can significantly influence the reactivity and selectivity of these transformations.

Applications De Recherche Scientifique

Polymérisation

2-Benzylaziridine : est utilisé dans le processus de polymérisation, en particulier dans les polymérisations d'ouverture de cycle anionique et cationique. Cela conduit à la création de polyamines avec diverses structures, telles que des formes ramifiées ou linéaires, qui sont essentielles dans le développement de nouvelles architectures macromoléculaires .

Revêtements antibactériens et antimicrobiens

Les polymères dérivés de la this compound servent de blocs de construction pour les revêtements antibactériens et antimicrobiens. Ces revêtements sont importants dans les milieux de soins de santé, fournissant des surfaces qui résistent à la croissance microbienne et réduisent le risque d'infection .

Adsorption de CO2

Les polymères à base de this compound : sont également appliqués dans les technologies d'adsorption de CO2. Ils contribuent au développement de matériaux capables de capturer et de stocker le dioxyde de carbone, ce qui est crucial pour répondre aux préoccupations environnementales liées aux émissions de gaz à effet de serre .

Chélation

La chélation est une autre application où les polymères de this compound sont précieux. Ils peuvent former des complexes avec les ions métalliques, ce qui est utile dans divers domaines, notamment la médecine, la remédiation environnementale et les processus industriels .

Modélisation de matériaux

Dans le domaine de la science des matériaux, la this compound est utilisée pour la modélisation de matériaux. Cela implique la création de cadres ou de structures qui peuvent servir de modèles pour l'assemblage de matériaux au niveau moléculaire, ce qui est fondamental en nanotechnologie et en ingénierie des matériaux .

Transfection génique non virale

Enfin, la this compound joue un rôle dans les méthodes de transfection génique non virale. Elle fait partie du processus de délivrance de matériel génétique dans les cellules sans utiliser de virus, ce qui constitue une alternative plus sûre pour la thérapie génique et la recherche biomédicale .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

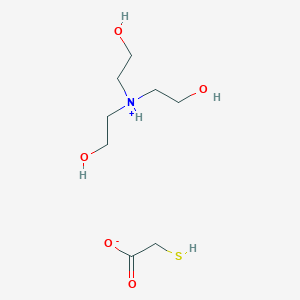

2-Benzylaziridine primarily targets nucleophilic sites within biological molecules. Its aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA, proteins, and other cellular components . This reactivity is crucial for its biological activity, as it can form covalent bonds with these targets, leading to significant biochemical changes.

Mode of Action

The mode of action of this compound involves the nucleophilic ring-opening reaction. When this compound encounters nucleophilic sites, the aziridine ring opens, forming a covalent bond with the nucleophile . This reaction can lead to the modification of nucleic acids and proteins, potentially disrupting their normal functions. For example, when interacting with DNA, it can cause cross-linking or alkylation, leading to mutations or cell death .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those involving DNA replication and repair. By forming covalent bonds with DNA, it can inhibit DNA polymerase activity, leading to replication stress and activation of DNA damage response pathways . This can result in cell cycle arrest, apoptosis, or senescence, depending on the extent of the damage and the cell’s ability to repair it .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and therapeutic efficacy. The compound is likely absorbed through passive diffusion due to its small size and lipophilicity . Once in the bloodstream, it can distribute widely across tissues. Metabolism primarily occurs in the liver, where it may undergo enzymatic ring-opening and subsequent conjugation reactions . Excretion is mainly through the kidneys, with metabolites being eliminated in the urine .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Benzylaziridine are largely due to its aziridine ring. This ring-strain makes aziridines highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries

Molecular Mechanism

The high reactivity of aziridines suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Aziridines are known to be highly reactive, suggesting that the effects of this compound may change over time due to its reactivity .

Metabolic Pathways

Aziridines are known to be involved in the production of polyamines through anionic and cationic ring-opening polymerization .

Transport and Distribution

The high reactivity of aziridines suggests that they may interact with various transporters or binding proteins .

Subcellular Localization

The high reactivity of aziridines suggests that they may be directed to specific compartments or organelles within the cell .

Propriétés

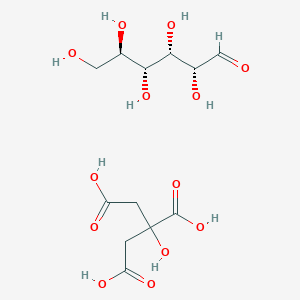

IUPAC Name |

2-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAJXTWYDNYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930295 | |

| Record name | 2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13906-90-6 | |

| Record name | 2-(Phenylmethyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Benzylaziridine formed and what is its significance in the study of iodoamphetamine?

A: this compound is formed through the intramolecular cyclization of 2-amino-1-iodo-3-phenylpropane (iodoamphetamine) under gas chromatographic conditions. [] This reaction involves the expulsion of hydrogen iodide (HI) from iodoamphetamine, leading to the formation of the aziridine ring. [] The identification of this compound as a degradation product of iodoamphetamine under these conditions is crucial for accurate analysis and interpretation of gas chromatography-mass spectrometry (GC-MS) data. [] This finding highlights the importance of understanding the stability and potential degradation pathways of compounds during analytical procedures.

Q2: What are the structural similarities between this compound and amphetamines, and what does this suggest about its potential biological activity?

A: While the provided abstracts don't contain specific structural data for this compound, they indicate it is a "cyclic analog of amphetamines." [] This suggests a structural resemblance that could potentially translate to similar biological activity. Further research is needed to investigate the specific pharmacological properties of this compound, its potential interactions with biological targets, and any potential effects it might exert.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.